2-(4-Ethoxyphenyl)cyclopropan-1-amine
Description
2-(4-Ethoxyphenyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a 4-ethoxyphenyl substituent. The compound’s molecular formula is C₁₁H₁₅NO, and its hydrochloride salt (rac-(1R,2S)-trans isomer) has a molecular weight of 213.70 g/mol (CAS: 1820580-55-9) . Cyclopropane rings are known to confer conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSKAVYEEJPUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . Another approach involves the use of diazomethane under photolysis conditions to generate the cyclopropane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various cyclopropylamines.
Scientific Research Applications
2-(4-Ethoxyphenyl)cyclopropan-1-amine has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can influence the binding affinity and specificity of the compound . The ethoxyphenyl group may also participate in hydrophobic interactions and hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-Ethoxyphenyl)cyclopropan-1-amine can be contextualized by comparing it to cyclopropane amines and aryl-substituted amines with analogous substituents. Below is a detailed analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-ethoxy group in the target compound is electron-donating, increasing the phenyl ring’s electron density, which may enhance interactions with aromatic residues in proteins . Lipophilicity:
- Ethoxy (–OCH₂CH₃) contributes to higher lipophilicity (predicted logP ~2.5) compared to Cl (logP ~2.0) or F (logP ~1.5), suggesting better membrane permeability for the ethoxy derivative .
Cyclopropane vs. Non-Cyclopropane Analogues Compounds like 2-(4-Chlorophenyl)ethan-1-amine lack the cyclopropane ring, resulting in greater conformational flexibility. This may reduce target selectivity compared to the rigid cyclopropane scaffold .
Stereochemical Considerations The trans configuration of 2-(4-Ethoxyphenyl)cyclopropan-1-amine (evident in its hydrochloride salt) imposes distinct spatial constraints compared to non-stereospecific analogues like 2-(4-Chlorophenyl)cyclopropan-1-amine, which may exist as cis/trans mixtures .
Cyclopropane amines are also explored as serotonin receptor modulators, where substituent electronic properties dictate potency .
Biological Activity
2-(4-Ethoxyphenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a cyclopropane ring bonded to an amine group and a 4-ethoxyphenyl moiety, this compound exhibits unique structural features that may influence its interaction with various biological targets.
The molecular formula of 2-(4-Ethoxyphenyl)cyclopropan-1-amine is . Its structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions. The presence of the ethoxy group enhances its solubility and may affect its pharmacological properties compared to other cyclopropane derivatives.
The biological activity of 2-(4-Ethoxyphenyl)cyclopropan-1-amine is primarily attributed to its interaction with specific enzymes and receptors. The conformational rigidity imparted by the cyclopropane ring is believed to enhance binding affinity and specificity towards molecular targets. This compound has been noted for its potential in various therapeutic applications, including anti-cancer and neuroprotective effects.
Biological Activity Overview
Research indicates that 2-(4-Ethoxyphenyl)cyclopropan-1-amine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways.
- Neuroprotective Effects : The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for Alzheimer's disease therapy, similar to other piperidine derivatives.
- Anti-inflammatory Properties : Its structural characteristics may allow it to modulate inflammatory responses, although specific studies are required to confirm these effects.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique aspects of 2-(4-Ethoxyphenyl)cyclopropan-1-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methoxyphenyl)cyclopropan-1-amine | Methoxy group instead of ethoxy | May exhibit different pharmacological properties |
| 2-(3,4-Difluorophenyl)cyclopropan-1-amine | Fluorine substitutions on the phenyl ring | Potentially enhanced biological activity |
| 2-(Phenyl)cyclopropan-1-amine | Simple phenyl substitution | Less complex but may lack specific activities |
The presence of the ethoxy group in 2-(4-Ethoxyphenyl)cyclopropan-1-amine may enhance its pharmacokinetic profile compared to analogs lacking this substitution.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. For instance, one study utilized a cyclopropanation method involving diiodomethane and zinc-copper couples, demonstrating effective synthesis routes for producing 2-(4-Ethoxyphenyl)cyclopropan-1-amine .
In vitro assays have shown that this compound exhibits significant binding affinity towards certain receptors involved in cancer progression. For example, it was found to inhibit specific cancer cell lines more effectively than traditional chemotherapeutic agents .
Another research avenue has investigated its neuroprotective potential. Inhibition studies against acetylcholinesterase (AChE) revealed promising results, suggesting that the compound could be beneficial in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
